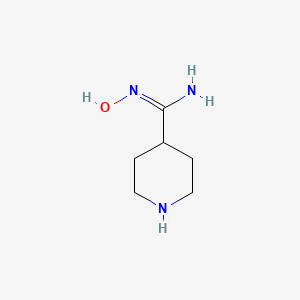

Piperidine-4-carboxamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidine-4-carboxamidoxime is a chemical compound with the molecular formula C6H13N3O . It’s a part of the Piperidine family, which are crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

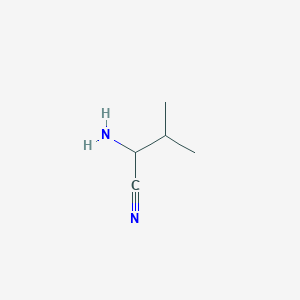

The synthesis of Piperidine-4-carboxamidoxime involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . It can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

Piperidine-4-carboxamidoxime has a clear, colorless liquid structure with a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The structure of the analogues was confirmed by different techniques i.e. IR and 1 H NMR .Chemical Reactions Analysis

Piperidine-4-carboxamidoxime is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Physical And Chemical Properties Analysis

Piperidine-4-carboxamidoxime is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Its molecular weight is 143.18692 .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Piperidine-4-carboxamidoxime derivatives have shown promise in anticancer research. They are being explored for their potential to act as clinical agents against various types of cancers, including breast, prostate, colon, lung, and ovarian cancers . These compounds can regulate crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Akt .

Pharmacology

In pharmacology, piperidine-4-carboxamidoxime derivatives are used to synthesize piperidine-embedded anticancer agents with activity on androgen-refractory cancer cell lines . These derivatives are also being investigated for their role in targeting DNA gyrase in Mycobacterium abscessus, presenting a novel class of mycobacterial DNA gyrase inhibitors .

Agriculture

Piperidine-4-carboxamidoxime plays a role in the development of new bactericides for managing plant bacterial diseases. Novel sulfonamide derivatives containing piperidine fragments have been prepared, displaying excellent antibacterial potency towards plant pathogens .

Biochemistry

In biochemistry, piperidine-4-carboxamidoxime is involved in the biosynthesis of natural products. It serves as a key intermediate in the synthesis of various piperidine-based natural alkaloids . Additionally, it targets DNA gyrase in bacteria, which is crucial for developing new antibiotics .

Medicine

The compound’s derivatives are utilized in medicine as part of drugs targeting various diseases. They are present in pharmaceuticals acting as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents .

Chemical Synthesis

Piperidine-4-carboxamidoxime is used in chemical synthesis to create piperidine derivatives, which are important synthetic fragments for drug construction . It is also involved in the synthesis of rubber accelerators and other specialty chemicals .

Material Science

Piperidine-4-carboxamidoxime derivatives are used in material science for the functionalization of nanoparticles. For instance, they have been used to prepare Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid for various applications .

Environmental Science

In environmental science, derivatives of piperidine-4-carboxamidoxime are being explored for their role in creating environmentally friendly pesticides and bactericides that can help manage plant bacterial diseases without harming the ecosystem .

Wirkmechanismus

Target of Action

Piperidine-4-carboxamidoxime primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

Piperidine-4-carboxamidoxime interacts with DNA gyrase, inhibiting its function . This interaction results in the inhibition of DNA replication and transcription, thereby affecting the growth and multiplication of the cells .

Biochemical Pathways

The primary biochemical pathway affected by Piperidine-4-carboxamidoxime is the DNA replication and transcription process . By inhibiting DNA gyrase, the compound disrupts these processes, leading to cell death .

Pharmacokinetics

The compound’s ability to inhibit dna gyrase suggests that it may have good bioavailability and can effectively reach its target within the cell .

Result of Action

The inhibition of DNA gyrase by Piperidine-4-carboxamidoxime leads to the disruption of DNA replication and transcription, causing cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and replication .

Eigenschaften

IUPAC Name |

N'-hydroxypiperidine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZQSQVPENGEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)

![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)

![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)